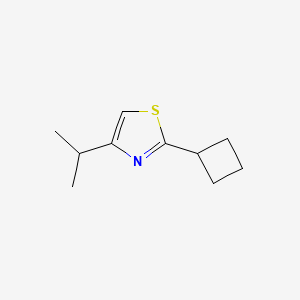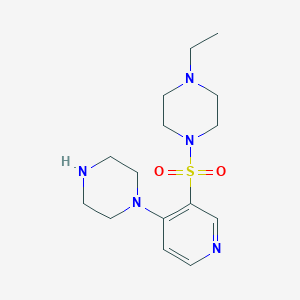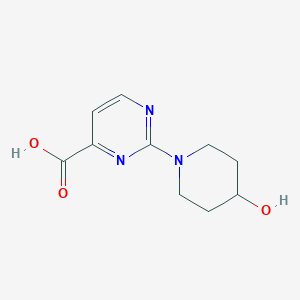
2-(4-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound with the molecular formula C10H13N3O3 It features a pyrimidine ring substituted with a hydroxypiperidine group and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid typically involves the reaction of 4-hydroxypiperidine with a pyrimidine derivative. One common method includes the use of 4,6-dichloropyrimidine as a starting material, which undergoes nucleophilic substitution with 4-hydroxypiperidine under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimization for scale, yield, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
2-(4-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Formation of 2-(4-oxopiperidin-1-yl)pyrimidine-4-carboxylic acid.
Reduction: Formation of 2-(4-hydroxypiperidin-1-yl)pyrimidine-4-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
科学研究应用
2-(4-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid has several applications in scientific research:
作用机制
The mechanism of action of 2-(4-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid is not fully elucidated. it is believed to interact with specific molecular targets and pathways, particularly those involved in cell proliferation and apoptosis. The compound may inhibit key enzymes or receptors, leading to the suppression of cancer cell growth and induction of cell death .
相似化合物的比较
Similar Compounds
2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
4-Hydroxypiperidine: Lacks the pyrimidine ring but shares the hydroxypiperidine moiety.
Piperidine derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
2-(4-Hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxypiperidine group and a pyrimidine ring makes it a valuable scaffold for the development of novel therapeutic agents and materials.
属性
分子式 |
C10H13N3O3 |
|---|---|
分子量 |
223.23 g/mol |
IUPAC 名称 |
2-(4-hydroxypiperidin-1-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H13N3O3/c14-7-2-5-13(6-3-7)10-11-4-1-8(12-10)9(15)16/h1,4,7,14H,2-3,5-6H2,(H,15,16) |
InChI 键 |
GZPRDIWFURLDFN-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1O)C2=NC=CC(=N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-Aminopyrrolidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B15057954.png)

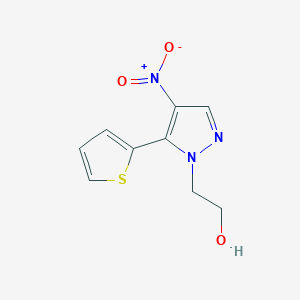
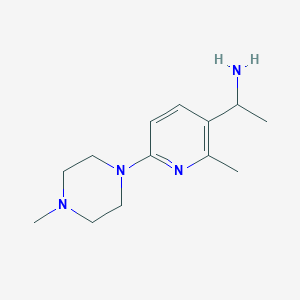
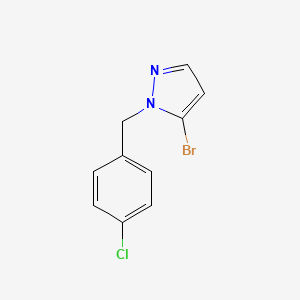
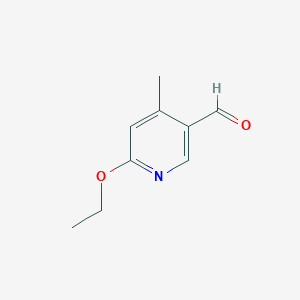
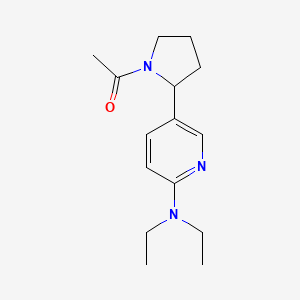
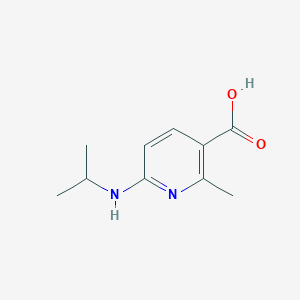
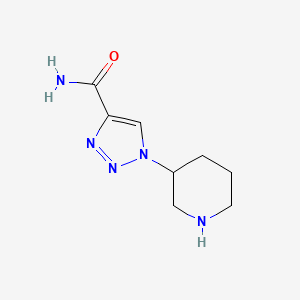
![5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine](/img/structure/B15058030.png)
![2-(8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B15058034.png)
![2-amino-N-cyclopropyl-3-methyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]butanamide](/img/structure/B15058042.png)
